molecular formula C24H20BrN3O2S B15086004 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B15086004
M. Wt: 494.4 g/mol
InChI Key: YWUAUXGSZPGJHQ-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a synthetic quinazolinone derivative featuring a 4-bromophenyl group at position 3 of the quinazolinone core. The sulfanyl (-S-) group at position 2 connects to an acetamide moiety, with the nitrogen atom substituted by a 2,4-dimethylphenyl group . Its synthesis likely involves coupling reactions of diazonium salts with cyanoacetanilide intermediates, as seen in analogous procedures .

Properties

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20BrN3O2S/c1-15-7-12-20(16(2)13-15)26-22(29)14-31-24-27-21-6-4-3-5-19(21)23(30)28(24)18-10-8-17(25)9-11-18/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

YWUAUXGSZPGJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary fragments: the 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl sulfanyl core and the N-(2,4-dimethylphenyl)acetamide side chain. Retrosynthetic analysis suggests three critical intermediates:

  • 3-(4-Bromophenyl)quinazolin-4(3H)-one
  • 2-Mercapto-3-(4-bromophenyl)quinazolin-4(3H)-one
  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide

The convergent synthesis strategy involves coupling the sulfhydryl-containing quinazolinone derivative with the chloroacetamide intermediate through nucleophilic substitution.

Synthesis of 3-(4-Bromophenyl)quinazolin-4(3H)-one

Cyclocondensation of 2-Aminobenzamide with 4-Bromobenzaldehyde

The quinazolinone core is synthesized via acid-catalyzed cyclocondensation:

  • Reagents : 2-Aminobenzamide (1.0 eq), 4-bromobenzaldehyde (1.1 eq), sodium metabisulfite (1.5 eq)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 100°C for 5 hours under nitrogen
  • Mechanism : The reaction proceeds through Schiff base formation, followed by intramolecular cyclization and oxidation (Figure 1).

Optimization Note : Increasing the reaction temperature to 110°C reduces reaction time to 3 hours but requires strict moisture control to prevent hydrolysis.

Thiolation of Quinazolinone Core

Sulfur Incorporation via Thiolation Agents

Conversion to the 2-mercapto derivative employs two approaches:

Thiourea-Mediated Thiolation
  • Reagents : 3-(4-Bromophenyl)quinazolin-4(3H)-one (1.0 eq), thiourea (2.5 eq)
  • Solvent : Ethanol/water (4:1 v/v)
  • Conditions : Reflux for 8 hours
  • Yield : 68-72%
Lawesson's Reagent Method
  • Reagents : Quinazolinone (1.0 eq), Lawesson's reagent (0.6 eq)
  • Solvent : Toluene
  • Conditions : 80°C for 4 hours
  • Yield : 85-89%

Critical Comparison :

Parameter Thiourea Method Lawesson's Method
Yield 68-72% 85-89%
Reaction Time 8 hours 4 hours
Byproduct Formation Moderate Low
Scalability Industrial Lab-scale

Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide

Amidation of 2,4-Dimethylaniline

  • Reagents : 2,4-Dimethylaniline (1.0 eq), chloroacetyl chloride (1.2 eq)
  • Base : Triethylamine (1.5 eq)
  • Solvent : Dichloromethane
  • Conditions : 0°C → room temperature, 2 hours
  • Workup : Sequential washing with 5% HCl, saturated NaHCO3, and brine
  • Yield : 92-95%

Safety Note : Exothermic reaction requires slow addition of chloroacetyl chloride to prevent thermal runaway.

Final Coupling Reaction

Nucleophilic Substitution Protocol

  • Reagents :
    • 2-Mercapto-3-(4-bromophenyl)quinazolin-4(3H)-one (1.0 eq)
    • 2-Chloro-N-(2,4-dimethylphenyl)acetamide (1.05 eq)
  • Base : Potassium carbonate (2.0 eq)
  • Solvent : Acetone/DMF (3:1 v/v)
  • Conditions : 60°C for 6 hours under nitrogen
  • Reaction Monitoring : TLC (hexane:ethyl acetate 3:1)

Purification and Crystallization

  • Step 1 : Remove inorganic salts via hot filtration at 50°C
  • Step 2 : Concentrate filtrate under reduced pressure
  • Step 3 : Recrystallize from ethyl acetate/heptane (1:2)
  • Yield : 78-82%
  • Purity : ≥98.5% (HPLC)

Alternative Synthetic Routes

One-Pot Three-Component Synthesis

Emerging methodology combines:

  • 2-Aminobenzamide
  • 4-Bromobenzaldehyde
  • 2,4-Dimethylphenyl isocyanate

Advantages :

  • Reduced purification steps
  • 65-70% overall yield
  • Suitable for combinatorial chemistry

Limitations :

  • Requires strict stoichiometric control
  • Limited scalability beyond 100g batches

Analytical Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d6) :

  • δ 11.34 (s, 1H, NH)
  • δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 7.89 (m, 4H, Ar-H)
  • δ 4.12 (s, 2H, SCH2)
  • δ 2.31 (s, 3H, CH3)
  • δ 2.28 (s, 3H, CH3)

HRMS (ESI+) :

  • m/z calculated for C24H20BrN3O2S [M+H]+: 518.0421
  • Found: 518.0419

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Catalyst Recycling : Recover K2CO3 via aqueous extraction (85% recovery)
  • Solvent Selection : Replace DMF with γ-valerolactone (GVL) for improved sustainability
  • Continuous Flow Processing :
    • Throughput: 5 kg/hour
    • Purity: 97.2%
    • Space-time yield: 0.48 kg/L·h

Challenges and Troubleshooting

Common Synthesis Issues

Problem Root Cause Solution
Low Coupling Yield Moisture contamination Molecular sieves (4Å)
Diacetamide Byproduct Excess chloroacetyl chloride Strict stoichiometric control
Colored Impurities Oxidative decomposition Nitrogen sparging

Recent Methodological Advances

Photoredox Catalysis

  • Catalyst : Ru(bpy)3Cl2 (0.5 mol%)
  • Light Source : 450 nm LEDs
  • Benefits :
    • 40% reduction in reaction time
    • Improved functional group tolerance

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially leading to sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl-acetamide linkage can participate in hydrogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (Br) in the target compound provides greater steric bulk and electron-withdrawing effects compared to chlorine (Cl) in analogs like . This may influence binding affinity in biological targets (e.g., enzyme inhibition).
  • Aryl Group Diversity : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to polar groups like sulfamoyl (-SO2NH2) in , affecting pharmacokinetic properties like membrane permeability.
  • Crystal Packing : Dihedral angles between aromatic rings (e.g., 66.4° in ) and hydrogen-bonding interactions (N–H⋯O in ) are critical for stability and solubility. The target compound’s methyl groups may reduce intermolecular interactions, lowering melting points compared to halogenated analogs.

Physicochemical Properties

  • Sulfamoyl-containing analog : Higher solubility in aqueous media due to polar sulfamoyl group.
  • Spectral Data :
    • IR spectra of related compounds show characteristic C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) stretches .
    • $^1$H-NMR signals for methyl groups (δ 2.30 ppm in ) and aromatic protons (δ 7.20–7.92 ppm) align with substituent electronic environments.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS Number: 133764-46-2) is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula

  • Molecular Formula : C22H21BrN4O2S
  • Molecular Weight : 518.79 g/mol

Structural Features

The compound features a quinazoline core with a bromophenyl substituent and a sulfanyl group, which are critical for its biological activity. The presence of the dimethylphenyl acetamide moiety further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays revealed that certain derivatives can induce apoptosis and inhibit angiogenesis, suggesting a multi-faceted mechanism of action.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0Angiogenesis inhibition
This compoundMCF-7TBDTBD

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease pathology. For example, it may exhibit inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
COX-1TBD
COX-2TBD
LOX-5TBD

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and substituents can significantly affect potency and selectivity.

Key Findings

  • Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and may improve binding affinity to target proteins.
  • Sulfanyl Group : This functional group is essential for maintaining biological activity, potentially through interactions with thiol groups in enzymes.
  • Dimethylphenyl Moiety : Variations in this group can influence both solubility and interaction with biological targets.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various quinazoline derivatives on MCF-7 cells. The findings indicated that modifications to the sulfanyl group significantly enhanced cytotoxicity compared to non-sulfanyl analogs.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds, revealing that certain modifications resulted in dual inhibition of COX and LOX pathways, highlighting the potential for anti-inflammatory applications.

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